Methyl 5-amino-4-bromo-2-nitrobenzoate
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Overview
Description
Methyl 5-amino-4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring amino, bromo, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-bromo-2-nitrobenzoate typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
Amination: Conversion of the nitro group to an amino group.
Esterification: Formation of the methyl ester from the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 5-amino-4-bromo-2-nitrobenzoate is utilized in several research domains:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-bromo-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino and bromo groups can form hydrogen bonds and halogen bonds, respectively. These interactions can affect biological pathways and enzyme activities, leading to its observed effects.
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-4-nitroaniline
- 2-Bromo-5-methoxy-4-nitroaniline
- 2-Bromo-4-nitroaniline
Comparison: Methyl 5-amino-4-bromo-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the same aromatic ring, which can lead to distinct reactivity and applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.
Properties
IUPAC Name |
methyl 5-amino-4-bromo-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPDYRAEFZBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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